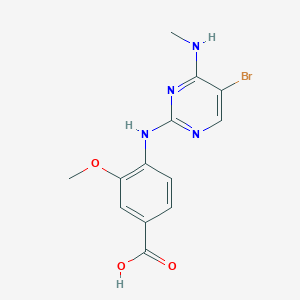
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methylamino group, linked to a methoxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid typically involves multiple steps:
Bromination of 2-amino-4-methylpyrimidine: This step introduces the bromine atom into the pyrimidine ring.
Coupling with 3-methoxybenzoic acid: The final step involves coupling the brominated and methylated pyrimidine with 3-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
化学反应分析
Types of Reactions
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
科学研究应用
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
作用机制
The mechanism of action of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .
相似化合物的比较
Similar Compounds
5-Bromo-2-methylaminopyrimidine: Similar in structure but lacks the methoxybenzoic acid moiety.
4-Methoxybenzoic acid: Contains the benzoic acid moiety but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: The base structure for the synthesis of the target compound.
Uniqueness
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is unique due to its combined structural features, which confer specific chemical and biological properties.
属性
分子式 |
C13H13BrN4O3 |
|---|---|
分子量 |
353.17 g/mol |
IUPAC 名称 |
4-[[5-bromo-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H13BrN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18) |
InChI 键 |
XZQVMGGWXCUQJK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC=C1Br)NC2=C(C=C(C=C2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B13100206.png)
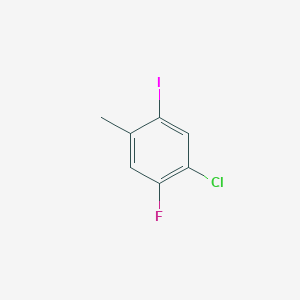
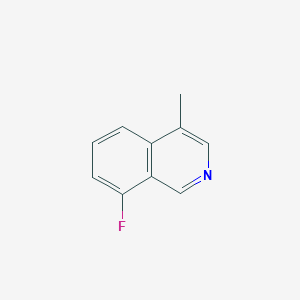

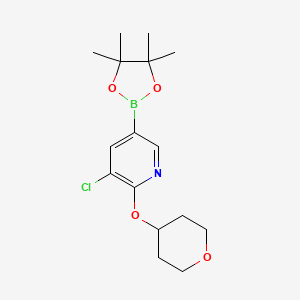
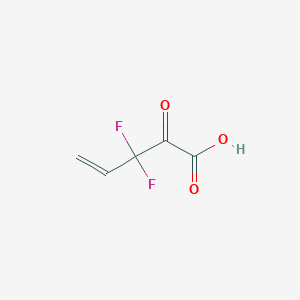

![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)

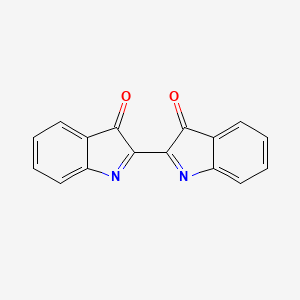

![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
